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Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and
Rad3-related (ATR) kinase, a pivotal component of the DNA Damage Response (DDR)
pathway.[1][2] ATR is activated in response to replication stress and single-stranded DNA
breaks, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1] By
inhibiting ATR, Ceralasertib abrogates these repair mechanisms, leading to an accumulation of
DNA damage and subsequent mitotic catastrophe, particularly in cancer cells with high
replication stress or deficiencies in other DDR pathways, such as ATM-deficient tumors.[1][3]
These application notes provide detailed protocols for the in vivo administration of Ceralasertib
in mouse models, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action: ATR Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response and the
mechanism by which Ceralasertib exerts its anti-cancer effects. Upon DNA damage, ATR is
activated and phosphorylates downstream targets, including Checkpoint Kinase 1 (CHK1), to
promote cell cycle arrest and DNA repair.[1][4] Ceralasertib competitively inhibits the kinase
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activity of ATR, preventing this signaling cascade and leading to unresolved DNA damage and
cell death.[1]
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Caption: Ceralasertib inhibits the ATR signaling pathway, preventing DNA repair and promoting

apoptosis.

Click to download full resolution via product page

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize quantitative data from preclinical studies of Ceralasertib in

various mouse cancer models.

Table 1: Ceralasertib Monotherapy in Mouse Xenograft

Models

Ceralasertib

Cancer Type Mouse Model Dose & Outcome Reference
Schedule
Gastric Cancer SNU-601 50 mg/kg, once Significant tumor 3l
(ATM-deficient) Xenograft daily (PO) growth inhibition
Colorectal
Cancer 25 mg/kg, once Tumor growth
LoVo Xenograft ) o [31[5]
(MRE11A- daily (PO) inhibition
deficient)
Mantle Cell Granta-519 25 mg/kg, once Tumor growth 1]
Lymphoma Xenograft daily (PO) inhibition
Non-Small Cell o
NCI-H23 25 mg/kg, once Significant tumor
Lung Cancer ) o [31[5]
o Xenograft daily (PO) growth inhibition
(ATM-deficient)
Head and Neck o
25 or 50 mg/kg, Significant tumor
Cancer (ATM FaDu Xenograft _ o [3][5]
once daily (PO) growth inhibition
knockout)
Breast Cancer 6.25, 12.5, 25 Dose-dependent
HCC1806 _
(CCNE1 mg/kg, twice tumor growth [31[5]
- Xenograft _ -
amplified) daily (PO) inhibition
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Table 2: Ceralasertib Combination Therapy in Mouse
Xenograft Models
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Ceralaser Combinat
Cancer Mouse Combinat tib Dose ion Agent Referenc
. Outcome
Type Model ion Agent & Dose & e
Schedule  Schedule
Triple- 12.5
Negative mg/kg, Tolerated,
) ) 100 mg/kg,
Breast ] twice daily ) enhanced
PDX Model Olaparib once daily ) [6]
Cancer (PO) for 14 (PO) anti-tumor
(BRCA- days on/14 activity
mutant) days off
Triple-
Negative 12.5
Increased Complete
Breast TNBC ] mg/kg, ]
Olaparib ] ) Olaparib tumor [51[7]
Cancer Xenograft twice daily _
dosage regression
(BRCA (PO)
wild-type)
12,5
mg/kg,
) 20 mg/kg Tolerated
Colorectal Colo205 ) once daily ] o
Irinotecan (IP), twice combinatio  [6]
Cancer Xenograft (PO)
weekly n
concurrentl
y
) 25 mg/kg,
Triple- ) o Tolerated,
] once daily Clinically )
Negative ) optimal
PDX Model  Carboplatin  (PO) for 3 relevant [5]8]
Breast tumor
days on/11  dose (IP)
Cancer control
days off
Pancreatic -
o Synergistic
Ductal Xenograft Gemcitabin  Not Not
: . . tumor [°]
Adenocarci  Model e specified specified )
regression
noma
ATM- Xenograft Cisplatin Not Not Rapid [10]
deficient Model specified specified tumor
regression
© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://aacrjournals.org/cancerres/article/82/6/1140/682067/ATR-Inhibitor-AZD6738-Ceralasertib-Exerts
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4094550/
https://aacrjournals.org/cancerres/article/82/6/1140/682067/ATR-Inhibitor-AZD6738-Ceralasertib-Exerts
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7918546/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ATR_Inhibitor_Treatment_in_Xenograft_Mouse_Models.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01187
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Lung
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Experimental Protocols

Protocol 1: Ceralasertib Monotherapy in a
Subcutaneous Xenograft Mouse Model

This protocol describes a standard procedure for evaluating the efficacy of Ceralasertib as a
monotherapy in a subcutaneous xenograft mouse model.

Materials:

Ceralasertib (AZD6738)

Vehicle solution (e.g., 10% DMSO, 40% Propylene Glycol, and 50% deionized water)[5][11]

Cancer cell line of interest

Immunocompromised mice (e.g., athymic nude mice)

Sterile PBS or Matrigel

Syringes and needles for cell injection and oral gavage

Calipers for tumor measurement

Procedure:

e Cell Culture and Implantation:

o Culture cancer cells to the desired confluence.

o Harvest and resuspend cells in sterile PBS or Matrigel at the appropriate concentration.
o Subcutaneously inject the cell suspension into the flank of each mouse.[1]

e Tumor Growth Monitoring and Randomization:
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o Monitor tumor growth regularly using calipers.
o Calculate tumor volume using the formula: (Length x Width?) / 2.[1][3]

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into

treatment and control groups.[3][11]

e Drug Preparation and Administration:
o Prepare a stock solution of Ceralasertib in a suitable solvent (e.g., DMSO).[1]

o On each day of treatment, prepare the final dosing solution by diluting the stock in the
chosen vehicle.[1] A commonly used vehicle is 10% DMSO, 40% Propylene Glycol, and
50% deionized water.[5][11]

o Administer Ceralasertib or vehicle to the respective groups via oral gavage at the specified
dose and schedule.[1][11]

» Efficacy Evaluation and Endpoint Analysis:
o Continue treatment for the duration specified in the study design (e.g., 14-21 days).[1]
o Monitor tumor volume and body weight regularly throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight measurement, immunohistochemistry for pharmacodynamic markers like p-CHK1
and yH2AX).[3][4]

Protocol 2: Ceralasertib in Combination with a
Chemotherapeutic Agent

This protocol outlines a general approach for assessing the synergistic or additive effects of
Ceralasertib when combined with a DNA-damaging chemotherapy agent.

Procedure:

o Follow steps 1 and 2 from Protocol 1 for tumor cell implantation and randomization.
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e Treatment Groups:

o

Group 1: Vehicle (oral) + Saline (intraperitoneal - IP)

[¢]

Group 2: Ceralasertib (oral) + Saline (IP)

[¢]

Group 3: Vehicle (oral) + Chemotherapeutic Agent (IP)

[e]

Group 4: Ceralasertib (oral) + Chemotherapeutic Agent (IP)[1]
e Drug Administration Schedule:

o The administration schedule is critical for observing synergistic effects and must be
optimized for each combination.[6]

o For example, with carboplatin, Ceralasertib may be administered for a set number of days
following the carboplatin dose.[5][8]

o Administer Ceralasertib orally and the chemotherapeutic agent via the appropriate route
(e.g., IP injection) according to the optimized schedule.

o Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for a preclinical in vivo study evaluating
Ceralasertib.
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Caption: A typical workflow for a preclinical in vivo xenograft study of Ceralasertib.
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Logical Relationship: Ceralasertib's Synergistic
Action

Ceralasertib's ability to enhance the efficacy of other cancer therapies is rooted in the concept
of synthetic lethality. The diagram below illustrates this logical relationship.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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